Cas no 101-73-5 (Benzenamine,4-(1-methylethoxy)-N-phenyl-)
Benzenamine,4-(1-methylethoxy)-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-(1-methylethoxy)-N-phenyl-
- 4-HYDROXYDIPHENYLAMINE ISOPROPYL ETHER
- N-phenyl-4-propan-2-yloxyaniline
- P-ISOPROPOXYDIPHENYLAMINE
- 4-ISOPROPOXYDIPHENYLAMINE
- 4-isopropoxy-N-phenylaniline
- Age Rite ISO
- Diphenylamine,4-isopropoxy
- Diphenylamine,4-isopropxy
- Isopropoxyphenyl-4-aniline
- p-Hydroxydiphenylamine isopropyl ether
- agerite150
- 4-isopropoxy-diphenylamin
- 4-isopropyloxydiphenylamine
- Diphenylamine, 4-isopropoxy.
- PARA-ISOPROPOXYDIPHENYLAMINE
- ageriteiso
- Benzenamine, 4-(1-methylethoxy)-N-phenyl-
- SCHEMBL39108
- NSC-404958
- MFCD00026381
- NSC404958
- 3-13-00-01021 (Beilstein Handbook Reference)
- Diphenylamine, 4-isopropoxy-
- ISOPROPOXYDIPHENYLAMINE, P-
- NSC-3050
- NSC3050
- BRN 2647119
- HSDB 2874
- UNII-259SIX2B44
- 4-i-propoxydiphenylamine
- NSC 3050
- WLN: 1YOR DMR
- FT-0631540
- 4-(Isopropyloxy)diphenylamine
- 259SIX2B44
- 4-ISOPROPOXYDIPHENYLAMINE [HSDB]
- Q27253932
- NS00023081
- EINECS 202-970-2
- AI3-14321
- Diphenylamine, 4-isopropxy-
- N-(4-Isopropoxyphenyl)aniline
- CVVFFUKULYKOJR-UHFFFAOYSA-N
- 101-73-5
- 4-[(1-methylethyl)oxy]-N-phenylaniline
- 4-Isopropoxy-N-phenylaniline #
- CCRIS 6052
- DTXSID2020763
- AgeRite ISO
-
- Inchi: 1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3
- InChI Key: CVVFFUKULYKOJR-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)NC1C=CC=CC=1)C(C)C
Computed Properties
- Exact Mass: 227.13100
- Monoisotopic Mass: 227.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 21.3A^2
Experimental Properties
- Color/Form: 暗灰色固体
- Density: 1.0235 (rough estimate)
- Melting Point: 78 - 80 C
- Boiling Point: 369.02°C (rough estimate)
- Flash Point: 147.4°C
- Refractive Index: 1.5200 (estimate)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 21.26000
- LogP: 4.29040
Benzenamine,4-(1-methylethoxy)-N-phenyl- Security Information
- Safety Term:x. See also AMINES and ETHERS."> Low toxicity by ingestion. Questionable carcinogen with experimental neoplastigenic data. Mutation data reported. When heated to decomposition it emits toxic fumes of NOx. See also AMINES and ETHERS.
Benzenamine,4-(1-methylethoxy)-N-phenyl- Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenamine,4-(1-methylethoxy)-N-phenyl- Related Literature
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1. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acidJames W. Barnett,Roy B. Moodie,Kenneth Schofield,John B. Weston,Robert G. Coombes,John G. Golding,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1977 248
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2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acidJames W. Barnett,Roy B. Moodie,Kenneth Schofield,John B. Weston,Robert G. Coombes,John G. Golding,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1977 248
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